molecular formula C14H30N2 B5218657 N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine

N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine

Cat. No.: B5218657
M. Wt: 226.40 g/mol
InChI Key: BHUZNYKOYFZPQG-UHFFFAOYSA-N
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Description

N,N,2,2-tetramethyl-N’-(4-methylcyclohexyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a propane backbone, with additional methyl groups and a methylcyclohexyl group providing steric hindrance and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,2-tetramethyl-N’-(4-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of 4-methylcyclohexylamine with 2,2-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N,2,2-tetramethyl-N’-(4-methylcyclohexyl)propane-1,3-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N,2,2-tetramethyl-N’-(4-methylcyclohexyl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds, such as alkyl halides, are often used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N,N,2,2-tetramethyl-N’-(4-methylcyclohexyl)propane-1,3-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,N,2,2-tetramethyl-N’-(4-methylcyclohexyl)propane-1,3-diamine involves its interaction with molecular targets, such as enzymes or receptors, through its amine groups. These interactions can lead to the modulation of biochemical pathways, affecting various cellular processes. The compound’s steric hindrance and electronic properties, conferred by the methyl and methylcyclohexyl groups, play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A structurally similar compound with two ethylene-linked amine groups.

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: Another related compound with a propane backbone and four methyl groups.

Uniqueness

N,N,2,2-tetramethyl-N’-(4-methylcyclohexyl)propane-1,3-diamine is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and chemical reactivity.

Properties

IUPAC Name

N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-12-6-8-13(9-7-12)15-10-14(2,3)11-16(4)5/h12-13,15H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUZNYKOYFZPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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